molecular formula C19H21N5O3S B15097984 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B15097984
M. Wt: 399.5 g/mol
InChI Key: BICATQXCQNGPEK-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and aromatic substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-3-27-16-6-4-5-13(11-16)18-22-23-19(24(18)20)28-12-17(25)21-14-7-9-15(26-2)10-8-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

BICATQXCQNGPEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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